Diethyl 2-(6-methoxypyridin-2-yl)malonate
Overview
Description
Diethyl 2-(6-methoxypyridin-2-yl)malonate is a useful research compound. Its molecular formula is C13H17NO5 and its molecular weight is 267.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Bipyrimidine Derivatives: Diethyl-2-(2-methoxyphenoxy)malonate is utilized in the synthesis of bipyrimidine derivatives. This process involves bromination, etherification, cyclization, and halogenation steps, showcasing the compound's utility in complex organic synthesis (Lin Chen, 2011).
- Glycoconjugate Synthesis: This compound undergoes stepwise aminolysis with 3-aminopropanol, facilitating the preparation of glycoconjugate oligonucleotides. This demonstrates its role in the synthesis of biomolecules with potential therapeutic applications (Johanna Katajisto et al., 2004).
- Electrophilic Amination Reagent: The compound serves as an electrophilic amination reagent for Grignard reagents, leading to N-alkylation products. This provides a method for introducing amine functionalities into molecules (Y. Niwa et al., 2002).
Material Science and Medicinal Chemistry
- Conformational Analysis: Research into the conformational aspects of related malonate derivatives helps understand their behavior in solid and solution states, important for designing molecules with desired physical and chemical properties (S. Saravanan et al., 2005).
- Anticancer Drug Intermediates: Diethyl 2-(2-chloronicotinoyl)malonate, a related compound, is highlighted as an important intermediate in the synthesis of small molecule anticancer drugs. This underscores the role of such compounds in the development of new therapeutics (Hehua Xiong et al., 2018).
Novel Synthesis Approaches
- Synthesis of Pyrimidine Derivatives: Utilization in the synthesis of novel pyrimidines under microwave irradiation and solvent-free conditions demonstrates the compound's versatility and efficiency in organic synthesis (J. V. Eynde et al., 2001).
- Hydrogen Bonding Studies: The study of hydrogen bonding in related malonate compounds provides insight into their supramolecular architecture, critical for designing materials with specific properties (A. Ilangovan et al., 2013).
Properties
IUPAC Name |
diethyl 2-(6-methoxypyridin-2-yl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-4-18-12(15)11(13(16)19-5-2)9-7-6-8-10(14-9)17-3/h6-8,11H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDBXDXYTZJETA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=NC(=CC=C1)OC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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